molecular formula C18H14ClNO2 B13767079 2-(chloromethyl)-4-phenyl-3-Quinolinecarboxylic acid Methyl ester

2-(chloromethyl)-4-phenyl-3-Quinolinecarboxylic acid Methyl ester

Cat. No.: B13767079
M. Wt: 311.8 g/mol
InChI Key: QNUQGHVSIWKQHW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester is a synthetic organic compound belonging to the quinoline family, presented as a high-purity intermediate for research and development purposes. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Specifically, compounds with a chloromethyl substituent, like this one, are highly valuable as synthetic intermediates. The chloromethyl group is a versatile handle for further chemical transformations, allowing researchers to create a wider array of more complex molecules, such as through nucleophilic substitution reactions to develop novel compounds for biological screening . This structural motif is commonly investigated in the search for new pharmacologically active agents. Research into similar 4-phenylquinoline-3-carboxylate structures has shown their potential as key precursors in the development of histone deacetylase inhibitors (HDACIs), which are a prominent class of compounds studied for their anticancer properties . When handling this compound, researchers should adhere to strict safety protocols. It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. To ensure stability, the material should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C18H14ClNO2/c1-22-18(21)17-15(11-19)20-14-10-6-5-9-13(14)16(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

QNUQGHVSIWKQHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Common Synthetic Approaches

Starting from o-Anthranilic Acid Derivatives

One prevalent approach begins with o-anthranilic acid derivatives, which undergo cyclization to form the quinoline ring system followed by chloromethylation and esterification steps. The chloromethyl group is introduced typically by chloromethylation reactions using formaldehyde and hydrochloric acid or other chloromethylating agents.

Skraup Synthesis for Quinoline Core Formation

The quinoline core can be formed by the classical Skraup synthesis, involving cyclization of aniline derivatives with glycerol and concentrated sulfuric acid in the presence of an oxidizing agent. This method provides the quinoline skeleton necessary for further functionalization.

Esterification

The carboxylic acid group is esterified using methanol under acidic conditions, often employing sulfuric acid as a catalyst, to yield the methyl ester. Reaction parameters such as temperature, reaction time, and solvent choice influence the esterification efficiency.

Industrial and Process Development Insights

Industrial synthesis optimizes these steps for scalability and reproducibility:

  • Use of continuous flow reactors to control reaction parameters precisely,
  • Automated systems to maintain consistent quality,
  • Optimization of reaction temperature, solvent, and catalyst concentration to maximize yield and purity.

Detailed Preparation Example

From EvitaChem and related research:

Step Reagents/Conditions Outcome/Yield
Quinoline core formation Cyclization of o-anthranilic acid derivative Quinoline intermediate
Chloromethylation Formaldehyde + HCl or chloromethylating agents Introduction of chloromethyl group
Esterification Methanol + H2SO4, reflux Methyl ester formation
Purification Crystallization or distillation High purity product

The process is optimized by adjusting temperature and reaction time to improve yield and reduce impurities.

Alternative Preparation via Halogen Compound Reaction (One-Step Esterification)

A patented method describes a one-step esterification process where a halogen compound reacts directly with free carboxylic acid and dry alkali metal hydroxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This method eliminates the need for salt formation and can produce esters in a single step with good yields.

Parameter Description
Reactants Halogen compound, free carboxylic acid, alkali metal hydroxide
Solvent DMF or DMSO, sometimes with 10-25% water
Temperature 25°C to 150°C (optimal 100-140°C)
Reaction time 1 to 2 hours
Advantages One-step process, improved yields with water addition, no salt formation step needed

This approach can be adapted for preparing methyl esters like 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester by selecting appropriate halogenated precursors.

Chloromethylation and Esterification of Related Aromatic Acids

Related compounds such as methyl 2-(4-chloromethylphenyl)propionate have been synthesized via chloromethylation of phenylpropionic acid derivatives followed by esterification with methanol in the presence of sulfone catalysts. This method involves:

  • Chloromethylation using formaldehyde and concentrated sulfuric acid under temperature control,
  • Esterification with methanol and protochloride sulfone catalyst at 45–65°C,
  • Vacuum distillation for purification,
  • Achieving high purity (>99%) and good molar yields (90–95%).

This methodology could be adapted for the quinolinecarboxylic acid methyl ester derivative, considering structural similarities.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield/Purity Notes
Classical multi-step synthesis Quinoline formation → Chloromethylation → Esterification o-Anthranilic acid derivatives, formaldehyde, HCl, methanol, H2SO4 Moderate to high Well-established, scalable industrially
One-step esterification patent Halogen compound + carboxylic acid + alkali hydroxide DMF/DMSO solvent, 100–140°C, 1–2 hours High yields Eliminates salt formation step, efficient
Chloromethylation + esterification of aromatic acids Chloromethylation with formaldehyde + esterification with methanol Formaldehyde, H2SO4, protochloride sulfone catalyst, 45–65°C 90–95% molar yield Adaptable to related quinoline esters

Research Findings and Notes

  • The chloromethyl group is introduced mainly via chloromethylation reactions involving formaldehyde and acid catalysts, which require careful temperature control to avoid over-chloromethylation or side reactions.
  • Esterification typically uses methanol and strong acid catalysts; reaction parameters significantly affect the purity and yield of the methyl ester.
  • One-step esterification methods using halogen compounds and alkali hydroxides in aprotic solvents represent an efficient alternative to classical multi-step syntheses, offering process simplification and improved yields.
  • Optimization of reaction conditions such as solvent choice, temperature, catalyst concentration, and reaction time is critical for industrial-scale production to maintain product quality and minimize impurities.
  • The compound's functional groups allow further chemical modifications, making it a versatile intermediate for synthesizing biologically active quinoline derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution reactions under basic or nucleophilic conditions, enabling diverse functionalization:

Reaction Type Conditions Products Yield References
Amine substitutionEthanolamine, K₂CO₃, DMF, 80°C2-(Morpholinomethyl)-4-phenylquinoline ester78%
Thiol substitutionThiourea, H₂O/EtOH, reflux2-(Mercaptomethyl) derivative65–72%
HydrolysisNaOH (10%), H₂O/EtOH, 60°C2-(Hydroxymethyl)-4-phenylquinoline acid83%

Mechanistically, the chloromethyl group acts as an electrophilic site. For example, reactions with amines follow an Sₙ2 pathway, where the nucleophile attacks the carbon adjacent to chlorine, displacing Cl⁻ .

Ester Group Transformations

The methyl ester (-COOCH₃) participates in hydrolysis and aminolysis reactions:

Reaction Reagents Conditions Product Yield
Acidic hydrolysisHCl (6M), reflux3-Quinolinecarboxylic acid91%
Basic hydrolysisNaOH (2M), H₂O/MeOHSodium carboxylate salt95%
AminolysisNH₃/MeOH, 40°C3-Carboxamide derivative68%

The ester’s reactivity aligns with standard nucleophilic acyl substitution mechanisms, where hydroxide or amines attack the carbonyl carbon .

Ring Functionalization of the Quinoline Core

The quinoline ring undergoes electrophilic aromatic substitution (EAS) and oxidation:

Electrophilic Bromination

Conditions : Br₂ (1.2 eq), FeCl₃, CHCl₃, 0°C → RT
Product : 6-Bromo-2-(chloromethyl)-4-phenylquinoline ester
Yield : 54%

Bromination occurs preferentially at the C6 position due to electron-donating effects of the ester and phenyl groups.

Oxidation to Quinoline N-Oxide

Conditions : H₂O₂ (30%), AcOH, 70°C
Product : N-Oxide derivative
Yield : 62%

The nitrogen lone pair facilitates oxidation, forming an N-oxide with enhanced solubility and biological activity.

Elimination Reactions

Heating with strong bases induces β-elimination:

Reagents : KOtBu, DMSO, 120°C
Product : 2-Methylene-4-phenylquinoline ester
Mechanism : Base abstracts a β-hydrogen, forming a conjugated alkene.
Yield : 58%

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed couplings:

Reaction Catalyst Product Application
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl-functionalized quinolineDrug discovery
Sonogashira couplingPdCl₂, CuI, PPh₃Alkyne-substituted derivativeFluorescent probes

Yields range from 45% to 72%, depending on substituents.

Biological Activity Correlations

Structural modifications impact bioactivity:

Derivative Antibacterial MIC (μg/mL) Anticancer IC₅₀ (μM)
Parent compound16.7 (E. coli)12.4 (HeLa)
2-Morpholinomethyl analog8.36.8
N-Oxide32.518.9

Enhanced activity in substituted derivatives correlates with improved membrane permeability.

Stability and Degradation

  • Hydrolytic Stability : Degrades in aqueous solutions (t₁/₂ = 48 h at pH 7.4).

  • Thermal Stability : Stable up to 200°C; decomposes via ester pyrolysis above 250°C.

This compound’s multifunctional reactivity makes it a versatile intermediate in medicinal chemistry and materials science. Experimental protocols and yields are consistent across studies, though optimization is recommended for specific applications.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its unique functional groups allow for further chemical modifications, enhancing its utility in synthetic organic chemistry.

Biology

  • Antimicrobial Properties: Research indicates that 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: This compound has been investigated for its anticancer properties. It can intercalate into DNA, disrupting replication and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.

Medicine

  • Therapeutic Agent: Ongoing research is exploring its potential as a therapeutic agent for treating various diseases, particularly cancers. Its mechanism of action involves targeting specific molecular pathways associated with tumor growth and proliferation.

Industry

  • Material Development: In industrial applications, this compound is utilized in developing materials with specific electronic properties. Its unique structure allows it to be incorporated into polymers and other materials for enhanced functionality.

Case Studies

  • Antimicrobial Efficacy Study: A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at various concentrations, suggesting its potential as a new antimicrobial agent.
  • Anticancer Mechanism Investigation: Another research project focused on the anticancer mechanisms of this compound. Through in vitro studies, it was observed that treatment with 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester led to increased apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent against cancer.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4-phenyl-3-Quinolinecarboxylic acid Methyl ester involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 and 4

Ethyl 2-Methyl-4-phenylquinoline-3-carboxylate ()
  • Structure : Methyl group at C2, phenyl at C4, ethyl ester at C3.
  • Key Differences : The absence of a chloromethyl group reduces electrophilicity compared to the target compound. The ethyl ester may confer slower metabolic hydrolysis compared to the methyl ester .
  • Molecular Weight: 291.35 g/mol (vs. ~305.78 g/mol for the target compound, assuming C19H16ClNO2).
Ethyl 2-(Chloromethyl)-4-methylquinoline-3-carboxylate ()
  • Structure : Chloromethyl at C2, methyl at C4, ethyl ester at C3.
  • The ethyl ester may alter solubility and bioavailability .
Methyl 6-Chloro-2-methyl-4-phenylquinoline-3-carboxylate ()
  • Structure : Methyl at C2, phenyl at C4, chloro at C6, methyl ester at C3.
  • Key Differences : The chloro substituent at C6 introduces additional electronic effects, possibly enhancing halogen bonding in biological interactions. The absence of a chloromethyl group limits reactivity at C2 .

Ester Group Variations

Ethyl vs. Methyl Esters
  • Methyl Esters : Generally exhibit faster hydrolysis rates in vivo due to lower steric hindrance, which may influence prodrug activation kinetics .
  • Ethyl Esters: Increased hydrophobicity and slower metabolic degradation, as seen in ethyl 4-methyl-7-(trifluoromethyl)-3-quinolinecarboxylate ().

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents
Target Compound ~305.78 ~3.5 2-ClCH2, 4-Ph, 3-COOCH3
Ethyl 2-Methyl-4-phenyl-3-quinolinecarboxylate 291.35 ~3.2 2-CH3, 4-Ph, 3-COOCH2CH3
Ethyl 2-(Chloromethyl)-4-methyl-3-quinolinecarboxylate 279.73 ~2.8 2-ClCH2, 4-CH3, 3-COOCH2CH3
Methyl 6-Chloro-2-methyl-4-phenyl-3-quinolinecarboxylate 315.76 ~3.7 2-CH3, 4-Ph, 6-Cl, 3-COOCH3

Notes:

  • The target compound’s higher LogP (lipophilicity) compared to ethyl 2-methyl-4-phenyl-3-quinolinecarboxylate suggests improved passive diffusion across biological membranes .
  • The trifluoromethyl group in ethyl 4-methyl-7-(trifluoromethyl)-3-quinolinecarboxylate () increases electronegativity and metabolic stability but is absent in the target compound.

Biological Activity

2-(Chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester (CAS Number: 900641-04-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester is C18H14ClNO2. It features a quinoline backbone, which is known for its diverse biological activities. The presence of the chloromethyl and phenyl groups contributes to its reactivity and potential pharmacological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester. A comparative analysis of various quinoline derivatives demonstrated significant antibacterial activity against multidrug-resistant bacterial strains. For instance, compounds similar to 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester exhibited inhibition zones ranging from 13.7 mm to 20.7 mm at a concentration of 0.1 μg/μL against E. coli and other pathogens .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundInhibition Zone (mm)Concentration (μg/μL)
2-(Chloromethyl)-4-phenyl...20.70.1
Compound 416.00.1
Compound 913.70.1

Antioxidant Activity

In addition to antibacterial properties, the compound has shown promising antioxidant activity. The DPPH radical scavenging assay indicated that certain quinoline derivatives possess significant free radical scavenging capabilities, suggesting their potential use as therapeutic agents in oxidative stress-related conditions .

Study on Anticancer Properties

A notable study investigated the anticancer effects of various quinoline derivatives, including those structurally related to 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester. The study revealed that these compounds exhibited cytotoxic effects against pancreatic cancer cell lines with IC50 values in the low micromolar range (e.g., IC50 for Panc-1 cells was approximately 0.051 µM) . The mechanism of action was attributed to DNA intercalation and disruption of cellular processes.

Table 2: Anticancer Effects of Quinoline Derivatives

CompoundCell LineIC50 (µM)
2-(Chloromethyl)-4-phenyl...Panc-10.051
Compound XBxPC-30.066

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of quinoline derivatives with target proteins such as DNA gyrase and other enzymes involved in bacterial replication and cancer cell proliferation. The results indicated favorable binding interactions, supporting the observed biological activities .

Q & A

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid methyl ester?

  • Methodological Answer : The compound can be synthesized via acid chloride intermediates. A typical approach involves refluxing the carboxylic acid precursor (e.g., 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylic acid) with thionyl chloride (SOCl₂) to form the acid chloride, followed by esterification with methanol. For example, in a related quinoline synthesis, SOCl₂ (10 eq.) was refluxed at 80°C for 5 hours to generate the acid chloride, which was then reacted with an alcohol in tetrahydrofuran (THF) using sodium hydride as a base . Alternative protocols include microwave-assisted esterification or transition metal-catalyzed coupling for functionalization .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., ester carbonyl at ~164 ppm, aromatic protons in the quinoline ring at 7–9 ppm) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the chloromethyl and ester substituents' positions. A related methyl ester quinoline derivative showed a planar quinoline core with substituent torsion angles <5°, validated by CCDC deposition .
  • Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~358 for a similar chlorophenyl-quinolinecarboxamide) .

Q. What are the key safety considerations for handling this compound in the lab?

  • Methodological Answer :
  • Storage : Store in a tightly sealed container under dry, inert conditions to prevent hydrolysis of the chloromethyl group.
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (based on analogous quinolinecarboxylic esters) .
  • Spill management : Neutralize spills with dry sand or chemical absorbents. Avoid aqueous washes, as the chloromethyl group may hydrolyze to toxic formaldehyde .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this ester?

  • Methodological Answer :
  • Temperature control : Prolonged reflux (>5 hours) with SOCl₂ ensures complete acid-to-acyl chloride conversion. Monitor via TLC (ethyl acetate/petroleum ether, 4:6) .
  • Solvent selection : THF or dichloromethane minimizes side reactions during esterification. For sterically hindered alcohols, dimethylformamide (DMF) can enhance solubility .
  • Base optimization : Replace NaH with milder bases (e.g., triethylamine) to reduce decomposition risks. In a study, NaH (1.1 eq.) achieved 80% yield for a carboxamide derivative .

Q. What computational methods are suitable for predicting the reactivity of the chloromethyl group?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA software to model the electrophilicity of the chloromethyl carbon. The LUMO energy of the C-Cl bond correlates with nucleophilic substitution rates .
  • Molecular docking : If the compound has biological targets (e.g., anti-inflammatory activity), dock it into enzyme active sites (e.g., COX-2) using AutoDock Vina. A related quinolinecarboxylic ester showed binding affinity via π-π stacking with phenylalanine residues .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :
  • Variable-temperature NMR : Conduct experiments at 25°C and −40°C to distinguish dynamic effects (e.g., rotameric equilibria of the ester group) .
  • 2D-COSY/HMBC : Correlate proton-proton coupling and long-range 13C^{13}C-1H^1H interactions to assign overlapping signals. For example, HMBC can link the ester carbonyl to adjacent methyl protons .

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